molecular formula C14H13NO2 B13711961 (Z)-3-(benzyloxy)benzaldehyde oxime

(Z)-3-(benzyloxy)benzaldehyde oxime

Cat. No.: B13711961
M. Wt: 227.26 g/mol
InChI Key: YUQATBOXIFGNQR-GDNBJRDFSA-N
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Description

(Z)-3-(benzyloxy)benzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular oxime is derived from benzaldehyde and features a benzyloxy substituent at the meta position of the benzene ring. The (Z) configuration indicates the specific geometric isomer where the oxime group and the benzyloxy group are on the same side of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzyloxy)benzaldehyde oxime typically involves the condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(benzyloxy)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitriles or nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

(Z)-3-(benzyloxy)benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(benzyloxy)benzaldehyde oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form hydrogen bonds with biological targets, influencing their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde oxime: Lacks the benzyloxy substituent, making it less lipophilic.

    4-(benzyloxy)benzaldehyde oxime: Has the benzyloxy group at the para position, which may influence its reactivity and biological activity differently.

    2-(benzyloxy)benzaldehyde oxime: Has the benzyloxy group at the ortho position, potentially leading to steric hindrance in reactions.

Uniqueness

(Z)-3-(benzyloxy)benzaldehyde oxime is unique due to the specific positioning of the benzyloxy group, which can influence its chemical reactivity and biological activity. The (Z) configuration also plays a crucial role in its interaction with other molecules, potentially leading to different properties compared to its (E) isomer.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10-

InChI Key

YUQATBOXIFGNQR-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO

Origin of Product

United States

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